molecular formula C31H33N3O3S B343608 PROPAN-2-YL (2Z)-5-AMINO-6-CYANO-3-OXO-7-[4-(PROPAN-2-YL)PHENYL]-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE

PROPAN-2-YL (2Z)-5-AMINO-6-CYANO-3-OXO-7-[4-(PROPAN-2-YL)PHENYL]-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE

Cat. No.: B343608
M. Wt: 527.7 g/mol
InChI Key: YPVSFODCBJJTQS-MYYYXRDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl (2Z)-5-amino-6-cyano-2-(4-isopropylbenzylidene)-7-(4-isopropylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyridine family. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, cyano, and carboxylate, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL (2Z)-5-AMINO-6-CYANO-3-OXO-7-[4-(PROPAN-2-YL)PHENYL]-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE can be achieved through a multi-step process involving the condensation of appropriate starting materials. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives under catalyst-free conditions at room temperature . This one-pot procedure yields the desired product with excellent efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product, making the process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (2Z)-5-amino-6-cyano-2-(4-isopropylbenzylidene)-7-(4-isopropylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups, such as cyano to amino.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

Isopropyl (2Z)-5-amino-6-cyano-2-(4-isopropylbenzylidene)-7-(4-isopropylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PROPAN-2-YL (2Z)-5-AMINO-6-CYANO-3-OXO-7-[4-(PROPAN-2-YL)PHENYL]-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Isopropyl (2Z)-5-amino-6-cyano-2-(4-isopropylbenzylidene)-7-(4-isopropylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate can be compared with other thiazolo[3,2-a]pyridine derivatives:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of functional groups in PROPAN-2-YL (2Z)-5-AMINO-6-CYANO-3-OXO-7-[4-(PROPAN-2-YL)PHENYL]-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE makes it particularly versatile and valuable in research and industrial applications.

Properties

Molecular Formula

C31H33N3O3S

Molecular Weight

527.7 g/mol

IUPAC Name

propan-2-yl (2Z)-5-amino-6-cyano-3-oxo-7-(4-propan-2-ylphenyl)-2-[(4-propan-2-ylphenyl)methylidene]-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate

InChI

InChI=1S/C31H33N3O3S/c1-17(2)21-9-7-20(8-10-21)15-25-29(35)34-28(33)24(16-32)26(23-13-11-22(12-14-23)18(3)4)27(30(34)38-25)31(36)37-19(5)6/h7-15,17-19,26H,33H2,1-6H3/b25-15-

InChI Key

YPVSFODCBJJTQS-MYYYXRDXSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C(=O)OC(C)C)C4=CC=C(C=C4)C(C)C)C#N)N

SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C(=O)OC(C)C)C4=CC=C(C=C4)C(C)C)C#N)N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C(=O)OC(C)C)C4=CC=C(C=C4)C(C)C)C#N)N

Origin of Product

United States

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